(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid
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Overview
Description
Z-TRP-TRP-OH: It has a molecular formula of C30H28N4O5 and a molecular weight of 524.58 . This compound is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-TRP-TRP-OH typically involves the protection of the amino group of tryptophan with a benzyloxycarbonyl (Cbz) group. This is followed by coupling with another tryptophan molecule under peptide synthesis conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of Z-TRP-TRP-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Z-TRP-TRP-OH undergoes various chemical reactions, including:
Oxidation: The indole ring in tryptophan can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the indole ring or the benzyloxycarbonyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various acylating agents and protecting groups are used in substitution reactions.
Major Products:
Oxidation Products: Hydroxy derivatives of tryptophan.
Reduction Products: Reduced forms of the indole ring or benzyloxycarbonyl group.
Substitution Products: Various protected and deprotected derivatives of tryptophan.
Scientific Research Applications
Z-TRP-TRP-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying protein interactions.
Biology: For labeling and tracking tryptophan residues in proteins.
Medicine: In the development of tryptophan-based drugs and therapeutic agents.
Industry: Used in the production of specialized peptides and proteins for research and development
Mechanism of Action
The mechanism of action of Z-TRP-TRP-OH involves its interaction with proteins and enzymes through its indole ring and amino acid residues. It can form hydrogen bonds, hydrophobic interactions, and cation-π interactions with various biomolecules. These interactions can influence protein folding, stability, and function .
Comparison with Similar Compounds
Z-TRP-OH: A simpler derivative of tryptophan with a single benzyloxycarbonyl group.
L-Tryptophan: The parent amino acid used in the synthesis of Z-TRP-TRP-OH.
N-Formylkynurenine: An oxidation product of tryptophan.
Uniqueness: Z-TRP-TRP-OH is unique due to its dual tryptophan structure, which allows it to participate in more complex interactions and reactions compared to its simpler counterparts. This makes it particularly valuable in proteomics research for studying protein-protein interactions and enzyme mechanisms .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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